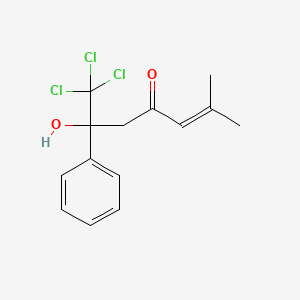
7,7,7-trichloro-6-hydroxy-2-methyl-6-phenyl-2-hepten-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7,7-trichloro-6-hydroxy-2-methyl-6-phenyl-2-hepten-4-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as TCMK, and it is a member of the chalcone family. TCMK has been synthesized by various methods, and its synthesis and properties have been extensively studied.
作用機序
The mechanism of action of TCMK is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, proliferation, and apoptosis. TCMK has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. TCMK has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. TCMK has been shown to induce apoptosis by activating the caspase pathway, which is involved in programmed cell death.
Biochemical and Physiological Effects:
TCMK has been found to have various biochemical and physiological effects. TCMK has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. TCMK has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). TCMK has been shown to have antiangiogenic effects, which may contribute to its anticancer properties.
実験室実験の利点と制限
TCMK has several advantages for lab experiments. TCMK is easy to synthesize and has high purity, which makes it suitable for various biochemical and physiological assays. TCMK has been extensively studied, and its properties and mechanisms of action are well understood. However, TCMK also has some limitations for lab experiments. TCMK is a hydrophobic compound, which makes it difficult to dissolve in aqueous solutions. TCMK also has low solubility in organic solvents, which limits its use in some assays.
将来の方向性
There are several future directions for the study of TCMK. TCMK has shown promising results in the treatment of cancer and neurodegenerative diseases, and further studies are needed to explore its potential use in these areas. TCMK may also have potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. The development of novel synthesis methods for TCMK may also lead to the discovery of new chalcone derivatives with unique properties and applications.
合成法
TCMK can be synthesized by various methods, including the Claisen-Schmidt condensation reaction, the aldol condensation reaction, and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the reaction of an aromatic aldehyde with a ketone in the presence of a base catalyst. The aldol condensation reaction involves the reaction of an aldehyde or ketone with a carbonyl compound in the presence of a base catalyst. The Knoevenagel reaction involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base catalyst. These methods have been used to synthesize TCMK with high yields and purity.
科学的研究の応用
TCMK has been extensively studied for its potential applications in various scientific research fields. TCMK has been found to have antioxidant, anti-inflammatory, and anticancer properties. TCMK has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. TCMK has also been found to have neuroprotective effects and is being studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
7,7,7-trichloro-6-hydroxy-2-methyl-6-phenylhept-2-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl3O2/c1-10(2)8-12(18)9-13(19,14(15,16)17)11-6-4-3-5-7-11/h3-8,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALLPYGJXLGSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)CC(C1=CC=CC=C1)(C(Cl)(Cl)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7,7-Trichloro-6-hydroxy-2-methyl-6-phenylhept-2-en-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

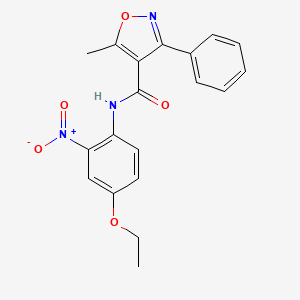
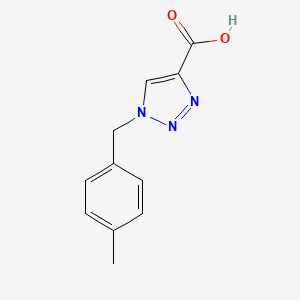
![2-[4-(dimethylamino)benzyl]-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione](/img/structure/B5210992.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5211004.png)
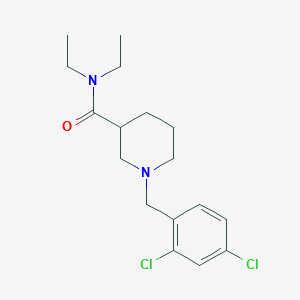
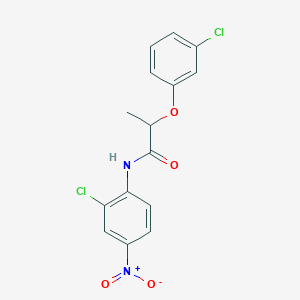
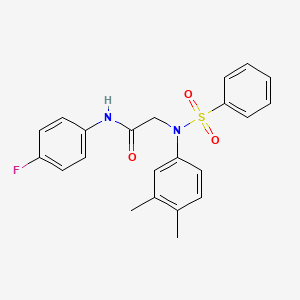
![3,6-dichloro-7-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5211021.png)
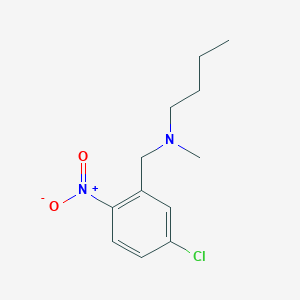
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(5-methoxy-2,6-dinitro-3-pyridinyl)amino]benzenesulfonamide](/img/structure/B5211034.png)
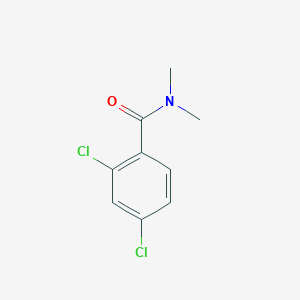
![5-(3-methoxyphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5211052.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5211079.png)
![methyl 3-[(2-chloro-6-fluorobenzoyl)amino]benzoate](/img/structure/B5211087.png)